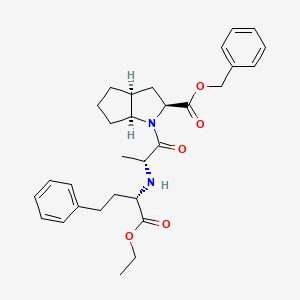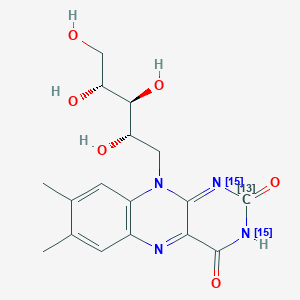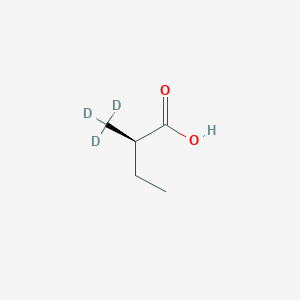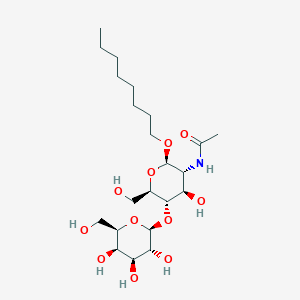
5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium is a chemical compound that belongs to the class of pyridinium compounds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the chloromethyl group and the N-oxide functionality imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium typically involves the chloromethylation of 2,3-dimethylpyridine followed by oxidation to introduce the N-oxide functionality. The reaction conditions may include the use of chloromethylating agents such as formaldehyde and hydrochloric acid, followed by oxidation using agents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chloromethylation and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium can undergo various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of amines, ethers, or thioethers.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium would depend on its specific interactions with molecular targets. The N-oxide functionality may play a role in its reactivity and interactions with enzymes, receptors, or other biomolecules. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylpyridine: Lacks the chloromethyl and N-oxide functionalities.
5-(Chloromethyl)pyridine: Lacks the dimethyl and N-oxide functionalities.
2,3-Dimethyl N-Oxidopyridine: Lacks the chloromethyl group.
Uniqueness
The presence of both the chloromethyl group and the N-oxide functionality in 5-(Chloromethyl)-2,3-dimethyl N-Oxidopyridinium imparts unique chemical properties that distinguish it from similar compounds
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
5-(chloromethyl)-2,3-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-8(4-9)5-10(11)7(6)2/h3,5H,4H2,1-2H3 |
Clé InChI |
QOZBCOUEJJMEGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C[N+](=C1C)[O-])CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13850285.png)
![tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate](/img/structure/B13850287.png)

![trisodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate](/img/structure/B13850295.png)
![tert-butyl N-[2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]carbamate](/img/structure/B13850299.png)

![10,13-Dimethyl-3,7,15-tris(oxidanyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13850325.png)

